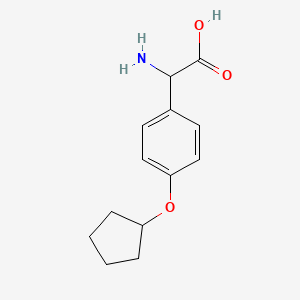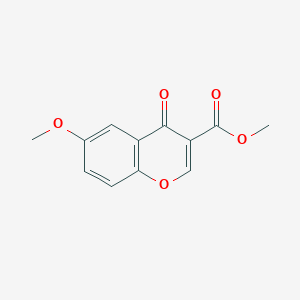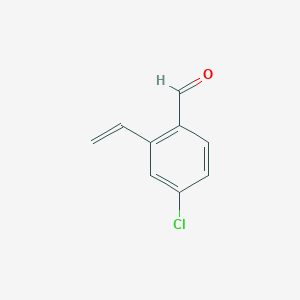
2-Bromo-4-octylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-octylthiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The compound is characterized by the presence of a bromine atom at the second position and an octyl group at the fourth position of the thiophene ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-octylthiophene typically involves the bromination of 4-octylthiophene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvent, catalyst, and reaction conditions is crucial to minimize by-products and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-octylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium or nickel catalysts are used in the presence of base and appropriate ligands. The reactions are conducted under inert atmosphere conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted thiophenes, coupled products with extended conjugation, and various oxidized or reduced thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-4-octylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and organic semiconductors. These materials are essential for the development of electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Biology: The compound is explored for its potential as a bioactive molecule. Derivatives of thiophenes have shown antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to investigate the therapeutic potential of thiophene derivatives in treating various diseases. The compound’s structural versatility allows for the design of novel drug candidates.
Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic and optical properties. It is also employed in the development of sensors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-octylthiophene depends on its application. In electronic devices, the compound’s conjugated structure facilitates charge transport and enhances electronic properties. In biological systems, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets vary depending on the specific derivative and application.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromothiophene: Lacks the octyl group, making it less hydrophobic and less suitable for certain applications.
4-Octylthiophene: Lacks the bromine atom, limiting its reactivity in substitution and coupling reactions.
2,5-Dibromo-3-octylthiophene: Contains an additional bromine atom, which can lead to different reactivity and properties.
Uniqueness
2-Bromo-4-octylthiophene is unique due to the presence of both the bromine atom and the octyl group. This combination imparts specific reactivity and solubility properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form complex structures sets it apart from other thiophene derivatives.
Propiedades
IUPAC Name |
2-bromo-4-octylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrS/c1-2-3-4-5-6-7-8-11-9-12(13)14-10-11/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAXOAPMYYUXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CSC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B15234865.png)

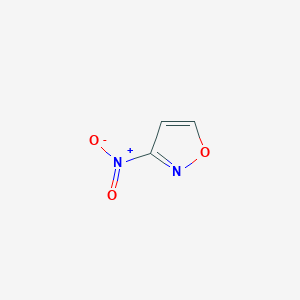

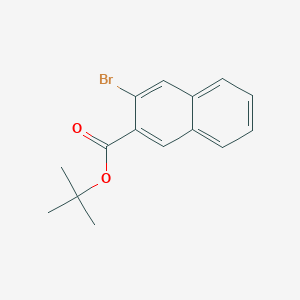
![5-amino-1H-pyrrolo[3,2-b]pyridine-7-carboxylicacid](/img/structure/B15234895.png)
